

A Technical Guide to the Isolation and Purification of Nodakenin from *Angelica gigas*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nodakenin

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This document provides an in-depth technical guide on the methodologies for isolating and purifying **nodakenin**, a key bioactive coumarin derivative, from the roots of *Angelica gigas* Nakai. It consolidates data from various studies to present a comprehensive overview of extraction, purification, and analytical protocols.

Extraction Methodologies

The initial and most critical step in obtaining **nodakenin** is its extraction from the dried root material of *Angelica gigas*. The choice of method significantly impacts the yield and purity of the final product. Two primary approaches have been documented: conventional solvent-based extraction and modern subcritical-water extraction (SWE).

Conventional Solvent Extraction

Traditional methods for extracting **nodakenin** rely on organic solvents, leveraging the hydrophobic nature of coumarin compounds[1]. Alcohols such as ethanol and methanol are commonly employed.

Experimental Protocol (Ethanol Extraction):

- Preparation: Dried and powdered rhizome of *Angelica gigas* (200 g) is prepared[2].

- **Extraction:** The powder is extracted with 1 L of 95% ethanol for 24 hours at room temperature[2]. Alternatively, extraction can be performed at 60°C for 2 hours[1]. A higher temperature extraction involves adding 5 L of 95% (v/v) alcohol to 1 kg of Angelica gigas, followed by extraction at 70°C for 6 hours[3].
- **Filtration:** The resulting mixture is filtered through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract[2].
- **Concentration:** The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract (AGE)[2]. The crude extract is then stored at 4°C for further purification[2].

Subcritical-Water Extraction (SWE)

SWE is an environmentally friendly alternative that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract compounds. This method offers advantages in providing higher extraction yields and greater purity for certain compounds[1].

Experimental Protocol (Pilot-Scale SWE):

- **Apparatus:** A pilot-scale SWE system with an 8 L extraction cell equipped with an agitator is used[1].
- **Sample Loading:** The extraction cell is filled with 50 g of Angelica gigas root material[1].
- **Extraction:** Preheated water (1.1 L at 70-80°C) is added to the extractor. The system is then heated to the target temperature of 150°C, which is optimal for **nodakenin** extraction[1][4].
- **Conditions:** The extraction is maintained at 150°C for 10 minutes under a pressure of approximately 5 MPa[1]. Temperatures exceeding 170°C have been shown to cause degradation of **nodakenin**[1].
- **Collection:** After the extraction time elapses, the extract is collected for analysis and purification.

Data Presentation: Extraction Yields

The following table summarizes the quantitative yields of **nodakenin** obtained through different extraction methods.

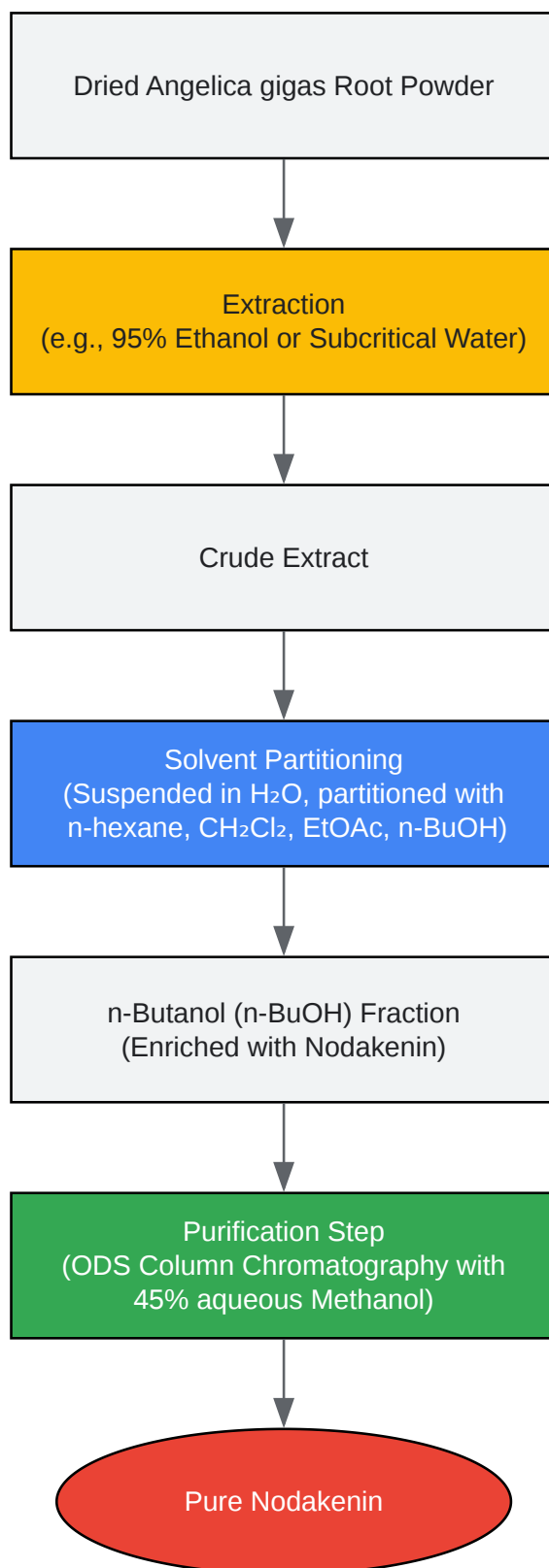
Extraction Method	Solvent/Medium	Temperature	Duration	Nodakenin Yield (mg/g of dry root)
Subcritical-Water Extraction (SWE)	Water	150°C	10 min	4.33 ± 0.18[1]
Conventional Solvent	95% Ethanol	60°C	2 hours	Data not specified
Conventional Solvent	99.8% Methanol	60°C	2 hours	Data not specified

Note: The content of **nodakenin** in the raw plant material varies significantly based on the cultivation site, ranging from 0.3 g/100g to 1.3 g/100g (or 3 to 13 mg/g)[5][6].

Purification and Isolation Protocols

Following crude extraction, a multi-step purification process is required to isolate **nodakenin** from other co-extracted compounds. This typically involves solvent partitioning followed by column chromatography.

Experimental Workflow for Nodakenin Purification



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Figure 1. General experimental workflow for **nodakenin** isolation.

Solvent Partitioning

This technique separates compounds based on their differential solubility in immiscible solvents.

Experimental Protocol:

- **Suspension:** The crude extract (e.g., the concentrated ethanol extract) is suspended in distilled water[2].
- **Sequential Partitioning:** The aqueous suspension is sequentially partitioned with a series of organic solvents of increasing polarity: n-hexane, dichloromethane (CH_2Cl_2), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH)[2].
- **Fraction Collection:** **Nodakenin** is predominantly found in the n-BuOH layer, which is collected for further purification[2].

Column Chromatography

Column chromatography is the final step to achieve high-purity **nodakenin**.

Experimental Protocol:

- **Stationary Phase:** An ODS (Octadecylsilanized silica gel) column is typically used[2]. Other options include Silica gel 60 or Sephadex LH-20[2].
- **Mobile Phase:** The n-BuOH fraction is loaded onto the column and eluted with a mobile phase of 45% aqueous methanol (aq MeOH)[2].
- **Fraction Analysis:** Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure **nodakenin**.
- **Final Product:** The purified fractions are combined and the solvent is evaporated to yield isolated **nodakenin**[2].

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the standard method for the quantitative analysis of **nodakenin**.

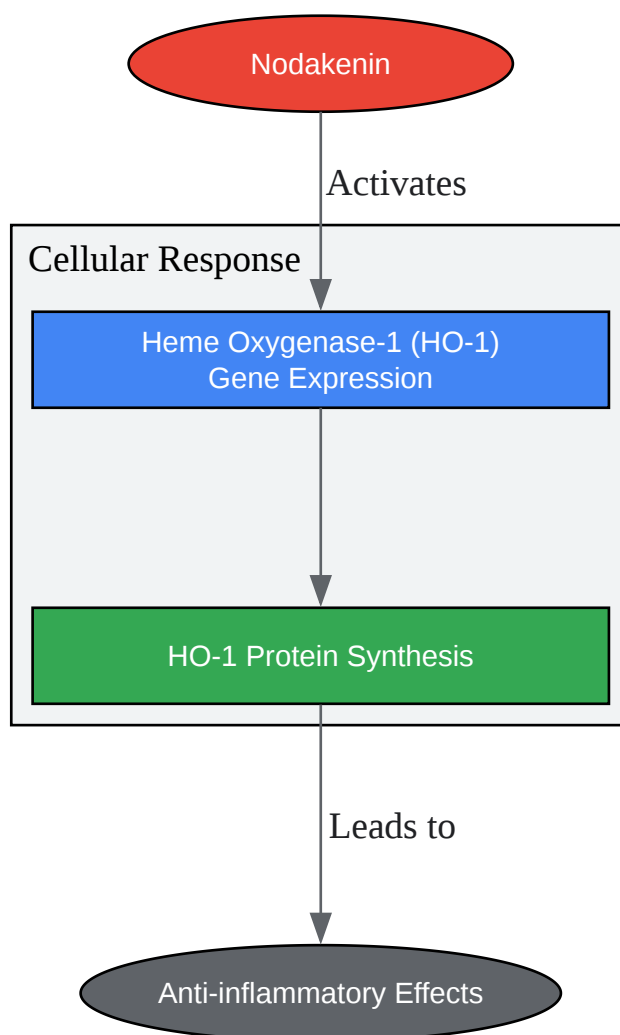
Data Presentation: HPLC Parameters

Parameter	Condition 1	Condition 2
Column	C18 (4.6 x 250mm, 5µm)[3]	SunFire™ C18 reversed-phase[7]
Mobile Phase	Isocratic: 45% Methanol[3]	Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)[7]
Flow Rate	1.0 mL/min[3]	1.0 mL/min[1]
Detection Wavelength	320 nm[3]	330 nm[1]
Column Temperature	40°C[3]	Not specified

Biological Activity and Associated Signaling

Nodakenin, along with other coumarins isolated from *Angelica gigas*, exhibits significant anti-inflammatory properties[2][8]. This activity is linked to the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system[2][8].

Signaling Pathway of Nodakenin



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Figure 2. **Nodakenin** activates HO-1 expression, leading to anti-inflammatory effects.

Studies have shown that treatment with **nodakenin** significantly increases HO-1 gene expression in cells, suggesting its therapeutic potential in managing inflammatory conditions[2][8]. This activation is a crucial mechanism behind the observed anti-inflammatory effects of *Angelica gigas* extracts[8].

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References

- 1. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Angelica gigas via Heme Oxygenase (HO)-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101898387B1 - Preparation method for Angelica gigas NAKAI polysaccharide extract and composition containing the same - Google Patents [patents.google.com]
- 4. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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